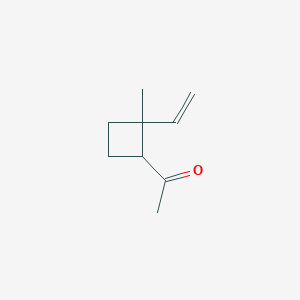
1-(2-Ethenyl-2-methylcyclobutyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethenyl-2-methylcyclobutyl)ethanone, also known as EMCE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMCE is a cyclic ketone with the chemical formula C10H16O, and it can be synthesized through various methods. In
Wirkmechanismus
The mechanism of action of 1-(2-Ethenyl-2-methylcyclobutyl)ethanone is not fully understood, but studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has both biochemical and physiological effects. Biochemically, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as mentioned above. Physiologically, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Ethenyl-2-methylcyclobutyl)ethanone has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of scientific research. However, there are also limitations to using 1-(2-Ethenyl-2-methylcyclobutyl)ethanone in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Ethenyl-2-methylcyclobutyl)ethanone, including further studies on its potential as an anti-cancer agent, its applications in material science, and its use as a starting material for the synthesis of various compounds. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Ethenyl-2-methylcyclobutyl)ethanone and its potential side effects.
Conclusion
In conclusion, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone is a synthetic compound with potential applications in various fields of scientific research. Its ease of synthesis and potential as an anti-cancer agent make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
1-(2-Ethenyl-2-methylcyclobutyl)ethanone can be synthesized through various methods, including the reaction of 2-methylcyclobutanone with acetylene, followed by hydrogenation and dehydration. Another method involves the reaction of 2-methylcyclobutanone with vinylmagnesium bromide, followed by dehydration. These methods have been studied extensively in the literature, and they have been found to be effective in producing high yields of 1-(2-Ethenyl-2-methylcyclobutyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethenyl-2-methylcyclobutyl)ethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been studied for its potential as an anti-cancer agent. Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
In material science, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been studied for its potential as a building block for the synthesis of functional materials. Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone can be used to synthesize polymeric materials with unique properties, such as high thermal stability and mechanical strength.
In organic synthesis, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been studied for its potential as a starting material for the synthesis of various compounds. Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone can be used to synthesize a variety of compounds, including cyclic ketones, alcohols, and esters.
Eigenschaften
CAS-Nummer |
131510-64-0 |
|---|---|
Produktname |
1-(2-Ethenyl-2-methylcyclobutyl)ethanone |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-(2-ethenyl-2-methylcyclobutyl)ethanone |
InChI |
InChI=1S/C9H14O/c1-4-9(3)6-5-8(9)7(2)10/h4,8H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
NOIXTXNVVHQUTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC1(C)C=C |
Kanonische SMILES |
CC(=O)C1CCC1(C)C=C |
Synonyme |
Ethanone, 1-(2-ethenyl-2-methylcyclobutyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



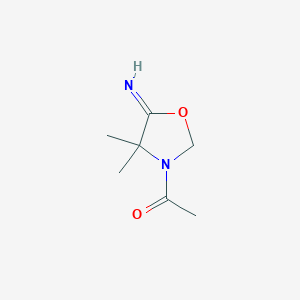
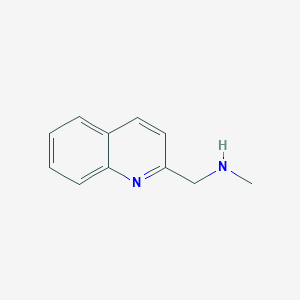

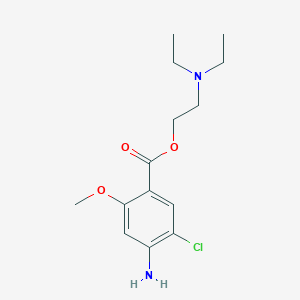

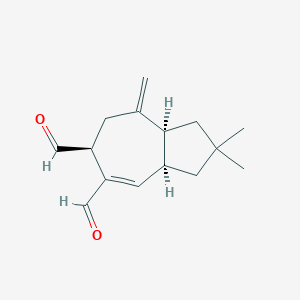
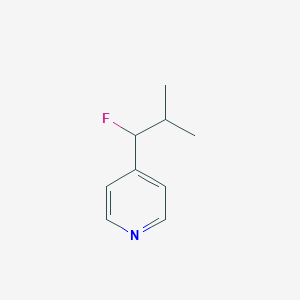
![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
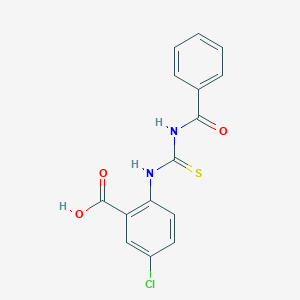
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)

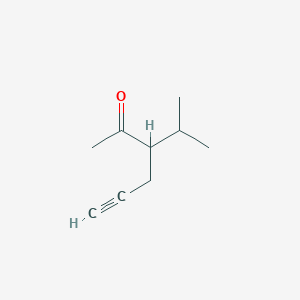
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)
